5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C23H16N2O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11100700 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methodologies
The synthesis of pyrimidine derivatives, including compounds structurally related to 5-(3-phenoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, has been explored to develop antibacterial agents and to understand their mechanism of action (Roth, Strelitz, & Rauckman, 1980; Stuart, Paterson, Roth, & Aig, 1983). These studies provide a foundation for the synthesis of complex pyrimidinetriones, highlighting the versatility of pyrimidine chemistry in the development of pharmacologically relevant compounds.
Antihypertensive Potential
Research has demonstrated the antihypertensive potential of selected pyrimidine derivatives, showcasing their ability to lower blood pressure and normalize renal functions in experimental models. These compounds exhibit vasodilatory effects mediated via calcium antagonist pathways, alongside antioxidant and anti-inflammatory properties, indicating their therapeutic potential in hypertension management (Irshad et al., 2021).
Antioxidant and Anti-inflammatory Activities
The synthesis and evaluation of pyrimidine derivatives for their anti-inflammatory and analgesic activities have been explored. These studies highlight the potential of pyrimidine derivatives in treating inflammation and pain, adding to the therapeutic applications of such compounds (Sondhi et al., 2005).
Antimicrobial and Anticancer Properties
Pyrimidine derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. These compounds show promise in inhibiting microbial growth and demonstrating anticancer potential against various cancer cell lines, suggesting their utility in developing new therapeutic agents (Al-Sanea et al., 2015).
Properties
IUPAC Name |
(5E)-5-[(3-phenoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-21-20(22(27)25(23(28)24-21)17-9-3-1-4-10-17)15-16-8-7-13-19(14-16)29-18-11-5-2-6-12-18/h1-15H,(H,24,26,28)/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGDWHINILQTC-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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